molecular formula C11H10N4O4S B5233667 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B5233667
M. Wt: 294.29 g/mol
InChI Key: VJSSGAAKNJWHBT-UHFFFAOYSA-N
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Description

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide is a chemical compound with a complex structure that includes a thiazolidine ring, an imino group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting with the formation of the thiazolidine ring

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized under specific conditions.

  • Reduction: : The nitro group can be reduced to an amino group.

  • Substitution: : The nitro group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).

Major Products Formed

  • Oxidation: : Nitroso derivatives or other oxidized forms of the nitro group.

  • Reduction: : Aminophenyl derivatives.

  • Substitution: : Substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of nitro-containing compounds on biological systems. It can also serve as a probe to investigate enzyme activities and metabolic pathways.

Medicine

In the medical field, derivatives of this compound could be explored for their potential therapeutic properties. The nitro group, in particular, is of interest for its potential biological activity.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for other chemical products. Its unique structure could offer advantages in various applications.

Mechanism of Action

The mechanism by which 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide exerts its effects depends on its molecular targets and pathways. The nitro group, for example, can interact with biological molecules, potentially leading to the formation of reactive intermediates that affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide

  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide

  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide has a distinct position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c12-11-14-10(17)8(20-11)5-9(16)13-6-2-1-3-7(4-6)15(18)19/h1-4,8H,5H2,(H,13,16)(H2,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSSGAAKNJWHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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